
3-Aminocarbonyl-1-butylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminocarbonyl-1-butylpyridinium bromide is an organic compound with the molecular formula C10H15BrN2O and a molecular weight of 259.148 g/mol . This compound is known for its stability and solubility in polar solvents such as ethanol and chloroform . It is a quaternary ammonium compound, which makes it an important intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-Aminocarbonyl-1-butylpyridinium bromide typically involves the reaction of 3-carbamoylpyridine with butyl bromide under controlled conditions. The reaction is carried out in a polar solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-Aminocarbonyl-1-butylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Aminocarbonyl-1-butylpyridinium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Aminocarbonyl-1-butylpyridinium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biomolecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
3-Aminocarbonyl-1-butylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
1-Benzyl-3-carbamoylpyridin-1-ium bromide: Similar in structure but with a benzyl group instead of a butyl group.
Quinolinium bromide: Another quaternary ammonium compound with different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
63405-87-8 |
---|---|
Molekularformel |
C10H15BrN2O |
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-butylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C10H14N2O.BrH/c1-2-3-6-12-7-4-5-9(8-12)10(11)13;/h4-5,7-8H,2-3,6H2,1H3,(H-,11,13);1H |
InChI-Schlüssel |
NGXRVJHHWDDLAB-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Kanonische SMILES |
CCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Key on ui other cas no. |
63405-87-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.